![molecular formula C44H42Br2N2 B12828579 N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)
N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and butyl groups attached to a biphenyl core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or organometallic compounds
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine), organometallic compounds, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield brominated biphenyl derivatives, while substitution reactions may produce butyl-substituted biphenyl compounds .
Wissenschaftliche Forschungsanwendungen
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components
Wirkmechanismus
The mechanism of action of N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-bromophenyl)amine: A simpler compound with similar bromine substitution but lacking the butyl groups.
4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl: A structurally related compound with additional phenyl groups.
Uniqueness
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its combination of bromine and butyl substitutions on a biphenyl core. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C44H42Br2N2 |
|---|---|
Molekulargewicht |
758.6 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-N-[4-[4-(N-(4-bromophenyl)-4-butylanilino)phenyl]phenyl]-4-butylaniline |
InChI |
InChI=1S/C44H42Br2N2/c1-3-5-7-33-9-21-39(22-10-33)47(43-29-17-37(45)18-30-43)41-25-13-35(14-26-41)36-15-27-42(28-16-36)48(44-31-19-38(46)20-32-44)40-23-11-34(12-24-40)8-6-4-2/h9-32H,3-8H2,1-2H3 |
InChI-Schlüssel |
PJENNDXPLXMBHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)CCCC)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


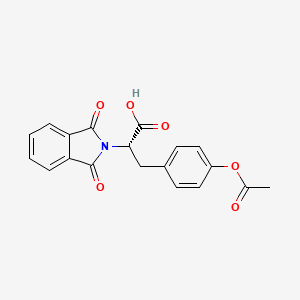
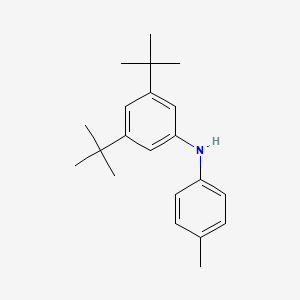
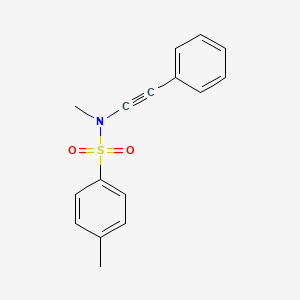


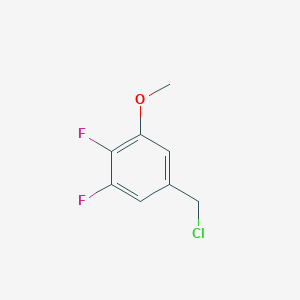
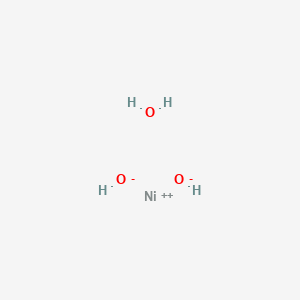
![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)
![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)





